molecular formula C14H19ClN2O3S B13792409 [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate

[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate

Cat. No.: B13792409
M. Wt: 330.8 g/mol
InChI Key: JKGSTKZWRWDIPD-UHFFFAOYSA-N
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Description

[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate is a chemical compound with the molecular formula C14H19ClN2O3S It is known for its unique structure, which includes a piperazine ring substituted with a prop-2-enyl group and a phenyl ring substituted with a chloro group and a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate typically involves the reaction of 2-chloro-3-nitrophenol with 1-(prop-2-enyl)piperazine in the presence of a base, followed by the reduction of the nitro group to an amine. The final step involves the sulfonation of the amine with methanesulfonyl chloride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. It is used in the development of new pharmaceuticals targeting specific biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs for treating neurological disorders, cancer, and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [2-Chloro-3-(4-allylpiperazin-1-yl)phenyl] methanesulfonate
  • [2-Chloro-3-(4-methylpiperazin-1-yl)phenyl] methanesulfonate
  • [2-Chloro-3-(4-ethylpiperazin-1-yl)phenyl] methanesulfonate

Uniqueness

Compared to similar compounds, [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate is unique due to its prop-2-enyl substitution on the piperazine ring. This structural feature may confer distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19ClN2O3S

Molecular Weight

330.8 g/mol

IUPAC Name

[2-chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate

InChI

InChI=1S/C14H19ClN2O3S/c1-3-7-16-8-10-17(11-9-16)12-5-4-6-13(14(12)15)20-21(2,18)19/h3-6H,1,7-11H2,2H3

InChI Key

JKGSTKZWRWDIPD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=CC(=C1Cl)N2CCN(CC2)CC=C

Origin of Product

United States

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